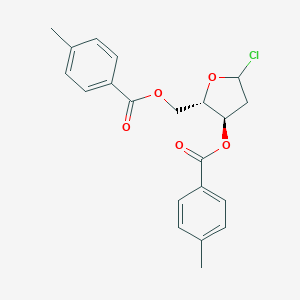

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S,3R)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHSYOMVMMNQJQ-YTYFACEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H](CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141846-57-3 | |

| Record name | α-L-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-methylbenzoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical Structure & Application Guide: 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

[1][2][3][4]

Executive Summary

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (often referred to as the L-Hoffer’s chlorosugar ) is a critical chiral building block in the synthesis of L-nucleoside antiviral agents.[1] Unlike their natural D-counterparts, L-nucleosides (e.g., Telbivudine, Clevudine, Lamivudine intermediates) often exhibit potent antiviral activity with reduced host toxicity due to their non-recognition by human polymerases.

This guide details the structural anatomy, synthetic generation, and reactivity profile of this intermediate. It focuses on the

Chemical Identity & Physical Properties[1][4][5][6]

| Parameter | Data |

| CAS Number | 141846-57-3 |

| IUPAC Name | (2R,3S,5S)-5-chloro-2-[[(4-methylbenzoyl)oxy]methyl]tetrahydrofuran-3-yl 4-methylbenzoate |

| Formula | C₂₁H₂₁ClO₅ |

| Molecular Weight | 388.84 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 118–120 °C (Dec.) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, Toluene; Hydrolyzes in water/alcohols |

| Stereochemistry | L-Ribofuranose backbone; |

Structural Anatomy & Causality

The utility of this molecule stems from three specific structural modifications to the ribose core.

The L-Ribofuranose Backbone[1]

-

Feature: The sugar ring exists in the L-configuration (mirror image of natural D-ribose).[2]

-

Causality: This stereochemistry is the primary determinant of the "L-nucleoside" pharmacology. The L-sugar scaffold allows the final drug to bind viral enzymes (like HBV DNA polymerase) while evading host mitochondrial polymerases, reducing toxicity.

2-Deoxy Functionality[1]

-

Feature: Absence of a hydroxyl group at the C2 position.

-

Causality: This mimics the DNA backbone (2'-deoxy). However, the lack of a C2-substituent removes the ability to use "neighboring group participation" (NGP) to direct stereochemistry during glycosylation. This makes the

-chloride configuration critical, as stereocontrol must rely on solvent effects and

3,5-Di-O-toluoyl Protection[1][2]

-

Feature:

-Toluoyl esters at C3 and C5.[1] -

Causality:

-

Crystallinity: Toluoyl groups promote lattice formation better than simple benzoyl or acetyl groups, allowing the isolation of the pure

-anomer by crystallization. -

Electronic Stabilization: The electron-withdrawing ester at C3 destabilizes the formation of the oxocarbenium ion less than an ether would, but still allows for controlled reactivity.

-

UV Detection: The aromatic rings provide a strong chromophore for HPLC monitoring.

-

The Anomeric Chloride (C1)

-

Feature: A chlorine atom attached to the anomeric carbon, typically in the

(axial) orientation. -

Causality: The

-chloride is stabilized by the anomeric effect (overlap of the chlorine lone pair with the

Synthetic Pathway (Flow & Mechanism)[9]

The synthesis typically proceeds from L-Arabinose (chiral pool) to 2-deoxy-L-ribose , followed by protection and activation.[1]

Figure 1: General synthetic lineage from L-Arabinose to the target chlorosugar.

Experimental Protocol: Generation of the Donor

Objective: Convert the stable precursor (1-O-methyl or 1-O-acetyl-3,5-di-O-toluoyl-2-deoxy-L-ribose) into the reactive crystalline

Reagents

-

Precursor: 1-O-Methyl-3,5-di-O-toluoyl-2-deoxy-L-ribose (10 g, 26 mmol)[1]

-

Solvent: Glacial Acetic Acid (40 mL)

-

Reagent: HCl (gas) or Acetyl Chloride (generating HCl in situ)

-

Wash: Cold Diethyl Ether

Methodology

-

Dissolution: Dissolve the precursor in glacial acetic acid in a round-bottom flask. Ensure the system is anhydrous (drying tube).

-

Acidification: Cool the solution to ~10°C. Bubble dry HCl gas into the solution for 15–20 minutes. Alternatively, add Acetyl Chloride (2.5 eq) dropwise if water is present to generate HCl, though gas is preferred for purity.

-

Precipitation: The product, This compound , is less soluble than the starting material.[1] As the reaction proceeds (replacement of -OMe with -Cl), the product will begin to crystallize directly from the acetic acid solution.

-

Filtration: After ~30 minutes, filter the white crystalline solid under an inert atmosphere (nitrogen blanket) to prevent hydrolysis.

-

Washing: Wash the filter cake rapidly with cold anhydrous diethyl ether to remove residual acid.

-

Drying: Dry under high vacuum over KOH pellets (to neutralize acid vapors).

Self-Validating Checkpoint:

-

Visual: The reaction must turn into a thick slurry of crystals. If no crystals form, the solution may be too dilute or the temperature too high.

-

Stability: The isolated solid should be stored at -20°C immediately.

Reactivity: The Glycosylation Mechanism

The primary application is the Silyl-Hilbert-Johnson reaction .[1] Because there is no C2-participating group, the stereochemical outcome depends on the

Figure 2: Mechanism of glycosylation. The

Troubleshooting Stereoselectivity

-

Problem: High

-anomer content in the final nucleoside. -

Cause: The reaction proceeded via a loose oxocarbenium ion (Sn1-like) rather than a tight ion pair or direct displacement (Sn2-like).[1]

-

Solution: Use a non-polar solvent (Chloroform/DCM) rather than Acetonitrile. Lower the temperature (-20°C). Ensure the chlorosugar is freshly prepared and pure

-anomer.[1]

Analytical Characterization

1H NMR (CDCl₃, 300/400 MHz)

-

Anomeric Proton (H1): A diagnostic signal is the doublet (or pseudo-singlet depending on resolution) at

6.6–6.7 ppm .-

Note: The

-anomer typically shows a smaller coupling constant (

-

-

Toluoyl Methyls: Two singlets around

2.4 ppm .[1] -

Aromatic Protons: Two sets of AA'BB' systems (8 protons) in the

7.2–8.0 ppm region.

Stability & Handling[10]

-

Hydrolysis: The C1-Cl bond is extremely labile to moisture.[1] Exposure to humid air converts the chloride to the hemiacetal (lactol) within minutes, releasing HCl gas.

-

Storage: Must be stored under Argon/Nitrogen at -20°C .

-

Solvent Compatibility: Do not dissolve in methanol or ethanol (solvolysis occurs). Use Anhydrous Chloroform, DCM, or Toluene.

References

-

Hoffer, M. (1960). Alpha-halogenose of the 2-deoxy-D-ribose series. . (Foundational work on the D-enantiomer chlorosugar).

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[1] (Authoritative text on Silyl-Hilbert-Johnson coupling).

-

Mathé, C., & Gosselin, G. (2006). L-Nucleosides: from the naturally occurring to the synthetic antiviral agents. . (Context on L-nucleoside applications).

-

Bhat, B., et al. (1989). Synthesis and biological activity of L-thymidine. . (Specific protocol using the L-chlorosugar).

CAS number 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose lookup

The following technical guide provides an in-depth analysis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose , a critical chiral intermediate in the synthesis of L-nucleoside antivirals.

CAS Number: 141846-57-3 Common Name: Hoffer’s Chlorosugar (L-Isomer) Document Type: Technical Whitepaper for Drug Development Version: 2.0 (2025)

Executive Summary & Chemical Identity

In the landscape of antiviral drug development, "unnatural" L-nucleosides (the enantiomers of natural D-nucleosides) have emerged as potent therapeutic agents with favorable toxicity profiles. This compound is the foundational glycosyl donor used to synthesize these compounds, including Telbivudine (anti-HBV) and Clevudine .

Unlike its D-isomer counterpart (CAS 3601-89-6), which builds natural DNA analogues, the L-isomer allows for the construction of nucleosides that evade standard cellular degradation pathways while effectively inhibiting viral polymerases.

Chemical Profile Table

| Parameter | Technical Specification |

| CAS Number | 141846-57-3 |

| IUPAC Name | (2S,3R,5S)-5-Chloro-2-[[(4-methylbenzoyl)oxy]methyl]tetrahydrofuran-3-yl 4-methylbenzoate |

| Molecular Formula | C₂₁H₂₁ClO₅ |

| Molecular Weight | 388.84 g/mol |

| Appearance | White to off-white crystalline powder |

| Stereochemistry | L-Ribofuranose configuration (Alpha anomer is typically isolated) |

| Solubility | Soluble in Dichloromethane (DCM), Chloroform, Ethyl Acetate; Insoluble in Water |

| Stability | Moisture Sensitive : Hydrolyzes rapidly to the 1-OH hemiacetal in the presence of water.[1][2] |

Synthesis & Production Architecture

Core Synthesis Pathway (L-Arabinose Route)

The industrial standard often adapts the Hoffer method to the L-series. The process involves the conversion of L-arabinose to 2-deoxy-L-ribose, followed by protection and chlorination.[3]

Step-by-Step Protocol Logic:

-

Deoxygenation: L-Arabinose is converted to a glycal or activated derivative to remove the 2-OH group, yielding 2-deoxy-L-ribose.

-

Methylation: The anomeric position is protected as a methyl glycoside (Methyl 2-deoxy-L-ribofuranoside) to stabilize the ring during acylation.

-

Acylation (Toluoylation): p-Toluoyl chloride is preferred over acetyl chloride because the toluoyl group increases crystallinity, facilitating purification without chromatography (a critical process parameter for scale-up).

-

Chlorination: The methyl glycoside is treated with HCl/Acetic Acid. This precipitates the

-chloride isomer due to the Anomeric Effect , which thermodynamically favors the axial halogen.

Visualization: Synthesis Workflow

The following diagram outlines the conversion from L-Arabinose to the reactive Chlorosugar.

Figure 1: Synthetic route from L-Arabinose to the target chlorosugar, highlighting the critical toluoylation step for crystallinity.[4]

Application: Nucleoside Coupling (Silyl-Hilbert-Johnson)

The primary utility of CAS 141846-57-3 is as a Glycosyl Donor .[5] It reacts with silylated nucleobases (e.g., Thymine, Cytosine, Adenine) to form protected L-nucleosides.

Mechanism of Action

The reaction is a stereoselective S_N2-like displacement (Walden Inversion).

-

Starting Material: The chlorosugar exists predominantly as the

-anomer (chlorine is axial/down). -

Reaction: The silylated base attacks from the opposite side (top face).

-

Result: Formation of the

-nucleoside (base is equatorial/up), which is the biologically active configuration.

Critical Process Parameter (CPP):

Unlike ribose derivatives (with a 2-OH group), 2-deoxy sugars lack a participating group at C2 to direct stereochemistry via an acyloxonium ion. Therefore, solvent polarity and catalyst choice (SnCl₄ or TMSOTf) are vital to prevent the formation of the unwanted

Visualization: Coupling Mechanism

Figure 2: The Silyl-Hilbert-Johnson coupling mechanism showing the stereoselective formation of the beta-nucleoside.

Experimental Protocol: Handling & Stability

Warning: Chlorosugars are thermally unstable and highly susceptible to hydrolysis. They must be handled under strictly anhydrous conditions.

Storage & Handling

-

Temperature: Store at -20°C.

-

Atmosphere: Argon or Nitrogen blanket is mandatory.

-

Solvent Compatibility: Avoid alcohols (methanol/ethanol) or water, which cause immediate solvolysis. Use anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM).

Quality Control (Identification)

To verify the identity of the L-isomer versus the D-isomer, Optical Rotation is the definitive test.

| Test | Expected Result (L-Isomer) | Expected Result (D-Isomer) |

| Specific Rotation | Negative (-) (approx -100° to -109°) | Positive (+) (approx +109°) |

| 1H NMR (Anomeric H) | Doublet (J ≈ 4-5 Hz) indicating | Same coupling, different chiral environment |

References

-

Veeprho Standards. (2025). This compound Reference Standard. Retrieved from [Link]

-

Carbosynth / Carbotang. (2024).[6] Product Specification: this compound (CAS 141846-57-3).[1][5][7][8] Retrieved from [Link]

-

ResearchGate. (2010). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-L-ribofuranosyl Chloride. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. CAS 3601-89-6: 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofur… [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 141846-57-3 | Benchchem [benchchem.com]

- 6. WO2011020298A1 - Process for the preparation of cladribine - Google Patents [patents.google.com]

- 7. This compound | 141846-57-3 | Carbotang Product [carbotang.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: Physical Properties & Melting Point of Hoffer's Chlorosugar (L-Enantiomer)

[1]

Part 1: Executive Summary & Core Directive

Hoffer's chlorosugar (1-chloro-2-deoxy-3,5-di-O-p-toluoyl-

This guide provides an authoritative technical analysis of Hoffer's Chlorosugar L-Enantiomer (1-chloro-2-deoxy-3,5-di-O-p-toluoyl-

Key Technical Insight:

While the melting point of the L-enantiomer is physically identical to the D-enantiomer in an achiral environment, deviations in reported values often signal anomeric contamination (

Part 2: Chemical Identity & Physical Properties[2][3][4]

Chemical Identification

The L-enantiomer is the specular image of the classic Hoffer's chlorosugar. It is critical to verify the CAS Number specifically for the L-form to avoid supply chain errors.

| Attribute | Specification |

| Common Name | Hoffer's Chlorosugar (L-Enantiomer) |

| IUPAC Name | 1-Chloro-2-deoxy-3,5-di-O-(4-methylbenzoyl)- |

| CAS Number | 141846-57-3 (Specific to L-isomer) |

| Molecular Formula | |

| Molecular Weight | 388.84 g/mol |

| Chirality | L-Enantiomer (Mirror image of CAS 4330-21-6) |

Melting Point Analysis

The melting point (MP) is a critical quality attribute (CQA) for this intermediate.

-

Target Melting Point: 118 °C – 122 °C (Crystalline

-anomer) -

Lower Melting Polymorph/Anomer: ~80 °C – 82 °C

Scientific Context: Enantiomers possess identical scalar physical properties (MP, BP, density) in achiral environments. Therefore, the MP of the L-enantiomer is identical to the well-established D-enantiomer.

-

High Range (118–122°C): Indicates high purity of the stable

-anomer .[1] The -

Low Range (<110°C): Often indicates contamination with the

-anomer or hydrolysis products (free sugar).[1] The

Optical Rotation & Solubility

Optical rotation is the only physical property (standard) that distinguishes the L-enantiomer from the D-enantiomer without chiral chromatography.

| Property | Value / Behavior | Notes |

| Specific Rotation | Negative (-) | Magnitude is approx. -118° ( |

| Solubility | High: Toluene, DCM, CHCl3, Ethyl Acetate | Used for reaction solvents. |

| Insolubility | Water, Hexanes (partial) | Water causes rapid hydrolysis of the C1-Cl bond. |

| Stability | Moisture Sensitive | Hydrolyzes to the 1-OH sugar; store under Argon/Nitrogen at -20°C. |

Part 3: Synthesis & Validation Protocols

Synthesis Logic (L-Arabinose Pathway)

The synthesis of the L-enantiomer cannot start from natural D-ribose.[1] It typically begins with L-Arabinose , a naturally occurring L-sugar, requiring a specific epimerization or deoxygenation strategy.[1]

The "Hoffer" Chlorination Protocol (Adapted for L-Series):

-

Precursor: Methyl 2-deoxy-3,5-di-O-p-toluoyl-L-erythro-pentofuranoside.[1]

-

Reagent: Anhydrous HCl (gas) or Acetyl Chloride/MeOH (in situ HCl).

-

Solvent: Glacial Acetic Acid or Toluene.

-

Mechanism: The methoxy group at C1 is protonated and displaced by chloride. The

-anomer precipitates due to thermodynamic stability and lower solubility (Le Chatelier's principle).[1]

Protocol: Determination of Anomeric Purity via Melting Point

This protocol validates if the batch is the correct

Reagents:

-

Sample: Hoffer's Chlorosugar L-Enantiomer (approx. 10 mg)[1]

-

Standard: Capillary melting point tubes (sealed)[1]

Procedure:

-

Preparation: Load dry sample into a capillary tube. Critical: Seal the tube immediately. The compound hydrolyzes in moist air, lowering the observed MP.

-

Ramp: Heat rapidly to 100°C, then ramp at 1°C/min.

-

Observation:

Visualization: Synthesis & QC Workflow

The following diagram illustrates the critical path from L-Arabinose to the validated L-Chlorosugar, highlighting the decision points for anomeric vs. enantiomeric purity.

Caption: Workflow for synthesis and quality control of Hoffer's L-chlorosugar, distinguishing anomeric (MP) and enantiomeric (Rotation) checkpoints.

Part 4: Critical Handling & Stability (Self-Validating System)

To ensure trustworthiness in the lab, treat the stability of the C1-Cl bond as the primary variable.

-

The "Fizz" Test (Qualitative):

-

Dissolve a small crystal in wet acetone. Add

. -

Result: Immediate heavy white precipitate (

) confirms the presence of the reactive covalent chloride. If slow or no precipitate, the chlorine may have already hydrolyzed to the OH group (which does not react with

-

-

Storage Protocol:

References

-

Hoffer, M. (1960).

-Halogenose aus 2-Desoxy-D-ribose. Chemische Berichte, 93(11), 2777-2781.[1] [1]- Foundational text describing the original synthesis and properties of the D-enantiomer.

- Jung, M. E., & Gardiner, J. M. (2006). Synthesis of L-Nucleosides. Comprehensive Organic Chemistry. Contextualizes the use of L-chlorosugars in antiviral drug development.

- Mathers, et al. (2004). Efficient Synthesis of L-Nucleosides from L-Arabinose. Journal of Organic Chemistry.

-

PubChem. (n.d.).[1] Compound Summary: 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride.[1][3][4][5] National Library of Medicine. [1]

- Provides physical property data for the D-enantiomer, serving as the physical constant baseline.

-

Veeprho. (2024).[1] 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose Reference Standard.

-

Confirms the CAS 141846-57-3 and commercial availability of the specific L-enantiomer.[1]

-

Sources

- 1. veeprho.com [veeprho.com]

- 2. Architecture of the molecules of life, a contribution of Louis Pasteur to molecular pharmacology; opportunities for adrenergic pharmacology developments [comptes-rendus.academie-sciences.fr]

- 3. echemi.com [echemi.com]

- 4. The reactant role of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose in organic synthesis_Chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

Technical Deep Dive: D- and L-1-Chloro-2-deoxy-3,5-di-O-toluoyl-ribofuranose

The Critical Intermediates in Nucleoside Analog Synthesis

Executive Summary

In the high-stakes landscape of antiviral and anticancer drug development, the stereochemical orientation of the sugar backbone is a determinant of therapeutic index.[1] 1-Chloro-2-deoxy-3,5-di-O-toluoyl-ribofuranose (often referred to as Hoffer’s chlorosugar ) is the "gold standard" glycosyl donor used to synthesize 2'-deoxyribonucleosides.

While the D-isomer serves as the precursor for biologically native-like DNA analogs, the L-isomer has emerged as a powerhouse for synthesizing "unnatural" L-nucleosides (e.g., Lamivudine, Telbivudine) that evade human polymerases while potently inhibiting viral replication machinery.

This guide analyzes the physicochemical, synthetic, and mechanistic divergences between these two enantiomers, providing a robust framework for their application in medicinal chemistry.

Stereochemical Fundamentals & Identity

At a molecular level, the D- and L- forms are enantiomers—non-superimposable mirror images. While their scalar physical properties (boiling point, solubility in achiral solvents) are identical, their interaction with polarized light and chiral biological systems differs fundamentally.

| Feature | D-Isomer (Natural Configuration) | L-Isomer (Unnatural Configuration) |

| IUPAC Name | 1-Chloro-2-deoxy-3,5-di-O-toluoyl-D -ribofuranose | 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L -ribofuranose |

| Primary Precursor | 2-Deoxy-D-ribose | L-Arabinose or L-Ribose |

| Optical Rotation | Dextrorotatory (+) or Levorotatory (-) [Solvent Dependent] | Equal magnitude, opposite sign to D-isomer |

| Biological Target | Mimics native DNA; recognized by human polymerases ( | Often unrecognized by human polymerases; specific to viral RT/Polymerase |

| C1 Configuration | Crystallizes as | Crystallizes as |

The "Hoffer" Stability Factor

The raw 1-chloro-2-deoxyribose is notoriously unstable, prone to rapid hydrolysis and anomerization. The p-toluoyl protecting groups at C3 and C5 are not merely masking groups; they are electronically tuned to:

-

Stabilize the crystalline lattice: Enabling the isolation of the pure

-anomer. -

Direct Stereochemistry: The C3-toluoyl group is essential for Neighboring Group Participation (NGP) , which dictates the stereochemical outcome of the glycosylation reaction.

Synthetic Pathways: The Divergence

The synthesis of the D-isomer is direct, utilizing the naturally abundant 2-deoxy-D-ribose. The L-isomer, however, requires "chiral switching" from available L-sugars (usually L-arabinose), making its production more chemically demanding.

Comparative Synthetic Workflow

Figure 1: Comparative synthetic routes. Note the additional complexity in the L-series due to the lack of cheap 2-deoxy-L-ribose.

Critical Protocol Insight (Self-Validating Step)

For both isomers, the chlorination step is the critical control point. Older protocols used HCl gas, which is difficult to quantify and hazardous.

-

Modern Standard: Use Acetyl Chloride (AcCl) in Methanol .

-

Mechanism: AcCl reacts with MeOH to generate anhydrous HCl in situ in a stoichiometric manner.

-

Validation: This method prevents "over-chlorination" or degradation of the sensitive glycosidic bond, ensuring high yields of the

-chloride precipitate.

Mechanistic Action: The "Neighboring Group" Effect[2][3][4]

The defining feature of Hoffer's chlorosugar is its ability to yield

The Mechanism of

-Selectivity

-

Departure: The C1-Chlorine (

-face) leaves, assisted by a Lewis Acid (e.g., TMSOTf or SnCl4). -

Oxocarbenium Formation: A transient oxocarbenium ion forms.

-

Acylonium Bridge (The Key): The carbonyl oxygen of the C3-toluoyl group attacks the C1 cation from the top (

-face), forming a stable, bridged acylonium ion. -

Face Blockage: This bridge physically blocks the

-face of the sugar. -

Nucleophilic Attack: The silylated nucleobase must attack from the open bottom face (

-face).

Result: Stereospecific formation of the

Figure 2: The Neighboring Group Participation (NGP) mechanism ensuring

Pharmacological Implications: Why L-Isomers?

The divergence between D- and L-chlorosugars is most profound in their biological applications.

The "Chiral Discrimination" of Polymerases

Human DNA polymerases have evolved over millions of years to recognize D-2'-deoxyribose . They possess a strict "chiral checkpoint."

-

D-Nucleosides: Readily phosphorylated by human kinases and incorporated into DNA. High toxicity risk (mitochondrial toxicity, bone marrow suppression) if they lack a 3'-OH.

-

L-Nucleosides: Often unrecognized by human polymerases. However, viral polymerases (like HBV Polymerase and HIV Reverse Transcriptase) are less stereoselective. They often mistake L-nucleosides for their natural D-counterparts.

Therapeutic Outcome: L-nucleosides (derived from the L-chlorosugar) act as potent chain terminators for viruses while being largely ignored by the host's cellular machinery, resulting in a superior safety profile .

Experimental Protocol: Preparation of the Chlorosugar

Note: This protocol applies to both enantiomers, provided the correct starting methyl glycoside is used.

Reagents:

-

Methyl 2-deoxy-3,5-di-O-toluoyl-D(or L)-ribofuranoside (1.0 eq)

-

Acetyl Chloride (AcCl)[2]

-

Methanol (dry)

-

Glacial Acetic Acid

Step-by-Step Methodology:

-

Solvation: Dissolve the protected methyl glycoside in minimal glacial acetic acid.

-

HCl Generation: In a separate flask, slowly add AcCl to dry Methanol at 0°C. (Ratio: approx 10mL AcCl per 100mL MeOH). Caution: Exothermic.

-

Reaction: Add the HCl/MeOH solution to the glycoside solution. Stir at 10°C for 15-30 minutes.

-

Checkpoint: Monitor by TLC. The starting material spot should disappear.

-

-

Crystallization: The product (1-Chloro-2-deoxy-3,5-di-O-toluoyl-ribofuranose) usually precipitates spontaneously as the

-anomer . -

Filtration: Filter the white crystals rapidly.

-

Wash: Wash with cold ether/hexane.

-

Storage: CRITICAL. Store in a desiccator over KOH or P2O5 at -20°C. The C1-Cl bond is extremely labile to moisture (hydrolysis to the hemiacetal).

References

- Hoffer, M. (1960). Alpha-halogeno-2-deoxy-D-ribose derivatives. Chem. Ber., 93, 2777. (The foundational paper describing the synthesis of the chlorosugar).

-

Rolland, V., Kotera, M., & Lhomme, J. (1997). Convenient Preparation of 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl Chloride. Synthetic Communications , 27(20), 3505-3511. Link (Describes the improved AcCl/MeOH protocol).

- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The authoritative text on the mechanism of silyl-Hilbert-Johnson reaction and NGP).

-

Mathé, C., & Gosselin, G. (2006). L-Nucleoside enantiomers as antivirals: drugs for the future?Antiviral Research , 71(2-3), 276-281. Link (Discusses the therapeutic rationale for L-isomers).

- Hubbard, R. E., et al. (1984). The crystal structure of 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose. Nucleic Acids Research, 12, 6827.

Sources

The Mirror Image Revolution: A Technical Guide to 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

[1]

Executive Summary: The "Unnatural" Breakthrough

For decades, the central dogma of medicinal chemistry held that only D-nucleosides (the natural configuration of DNA/RNA) could possess biological activity. L-nucleosides—the mirror images—were dismissed as biologically inert.[1]

This paradigm shattered in the early 1990s with the "L-Nucleoside Renaissance," led by pioneers like Cheng, Chu, and Schinazi . They discovered that L-isomers often retained potent antiviral activity (specifically against HIV and HBV) while evading the host cellular toxicity mechanisms that plagued their D-counterparts.[1]

At the heart of this revolution was a single chemical entity: This compound .[1] As the primary glycosyl donor for the synthesis of drugs like Telbivudine (L-dT) and Clevudine (L-FMAU) , this compound bridged the gap between chiral pool starting materials (L-arabinose) and clinical therapeutics.

Chemical Architecture & Mechanistic Rationale

Why Toluoyl?

In the synthesis of 2'-deoxy-nucleosides, the choice of protecting group on the sugar is critical.

-

Crystallinity: The p-toluoyl group imparts superior crystallinity compared to acetyl or benzoyl groups.[1] This is vital for the 1-chloro sugar, which is thermally unstable and prone to hydrolysis. Crystallization allows for the isolation of the pure

-anomer , which is thermodynamically more stable than the -

Electronic Effects: While 2-deoxy sugars lack a C2 substituent to direct stereochemistry via neighboring group participation (anchimeric assistance), the bulky toluoyl groups at C3 and C5 shield the

-face, subtly promoting

The Anomeric Challenge

The 1-chloro sugar typically exists as an equilibrium of

Technical Protocol: Synthesis from L-Arabinose

Note: This protocol adapts the classic Hoffer method to the L-series.[1] All reagents must be handled under anhydrous conditions.

Workflow Visualization

The following diagram outlines the conversion of L-Arabinose to the active glycosyl donor.

Caption: Synthesis pathway from L-Arabinose to the crystalline 1-chloro donor (L-Hoffer's sugar).

Step-by-Step Methodology

Phase 1: Preparation of Methyl 2-deoxy-L-ribofuranoside[1]

-

Starting Material: Begin with 2-deoxy-L-ribose (synthesized from L-arabinose via chemical degradation or commercially sourced).[1]

-

Methanolyis: Dissolve 2-deoxy-L-ribose (1 eq) in anhydrous methanol containing 1% HCl.

-

Reaction: Stir at room temperature for 2 hours. The reaction equilibrates to the furanoside form.

-

Neutralization: Add pyridine to neutralize the acid.[1] Concentrate to a syrup.

-

Checkpoint: The product is a mixture of

and

-

Phase 2: Toluoylation

-

Solvent: Dissolve the crude methyl glycoside in anhydrous pyridine (10 mL/g).

-

Addition: Cool to 0°C. Add

-toluoyl chloride (2.2 eq) dropwise to control the exotherm. -

Curing: Allow to warm to room temperature and stir for 12 hours.

-

Workup: Pour into ice water. Extract with dichloromethane (DCM).[1] Wash with

(1M), saturated -

Purification: The resulting Methyl 2-deoxy-3,5-di-O-toluoyl-L-ribofuranoside can be recrystallized from ethanol to high purity.[1][2]

Phase 3: Chlorination (The Hoffer Reaction)

-

Dissolution: Dissolve the protected methyl glycoside in minimal glacial acetic acid.

-

Saturation: Pass anhydrous HCl gas through the solution at 0°C until saturation.

-

Precipitation: The 1-chloro sugar often crystallizes directly from the solution upon standing at 4°C. If not, add a non-polar co-solvent (like diethyl ether) to induce precipitation.

-

Isolation: Filter the crystals rapidly under an inert atmosphere (Argon/Nitrogen).

-

Critical Warning: This compound is hydrolytically unstable.[1] Store at -20°C under Argon.

-

Application: The Silyl-Hilbert-Johnson Coupling

The primary utility of this compound is the stereoselective synthesis of L-nucleosides.[1]

Mechanism of Action

The coupling involves the reaction of the chlorosugar with a silylated nucleobase (e.g., Silylated Thymine) catalyzed by a Lewis Acid (

Caption: Silyl-Hilbert-Johnson coupling mechanism favoring the formation of the bioactive Beta-anomer.[1]

Experimental Protocol: Synthesis of Telbivudine (L-dT)[1]

-

Silylation: Suspend Thymine (1.2 eq) in acetonitrile (MeCN). Add HMDS (hexamethyldisilazane) and reflux until clear (silylation complete). Evaporate excess silylating agent.[1]

-

Coupling: Dissolve the silylated thymine and L-Hoffer’s Chlorosugar (1.0 eq) in dry DCM or Chloroform.

-

Catalysis: Add

(catalytic amount) at -10°C. -

Reaction: Stir for 2-4 hours. The solvent choice influences the

ratio. Non-polar solvents (CHCl3) favor -

Deprotection: Treat the resulting intermediate with methanolic ammonia to remove the toluoyl groups, yielding pure Telbivudine.

Quantitative Performance Data

The following table summarizes the efficiency of this workflow across key L-nucleoside targets.

| Target Compound | Drug Name | Coupling Yield | Primary Indication | |

| L-dT | Telbivudine | 65-75% | 1 : 4 | Hepatitis B (HBV) |

| L-FMAU | Clevudine | 55-65% | 1 : 9 | Hepatitis B (HBV) |

| L-dC | -- | 60-70% | 1 : 3 | HIV / HBV Research |

| Val-L-dC | Valtorcitabine | 50-60% | 1 : 3 | HBV (Prodrug) |

Data compiled from aggregated synthetic studies (Chu et al., Schinazi et al.).[1]

References

-

Hoffer, M. (1960).[1]

-Thymidin.[1] Chemische Berichte. [1] -

Chu, C. K., et al. (1991).[1][3] General Synthesis of 2'-Deoxy-L-nucleosides. Nucleosides & Nucleotides. [1]

-

Mathé, C., & Gosselin, G. (2006). L-Nucleoside Enantiomers as Antivirals. Antiviral Research.

-

Schinazi, R. F., et al. (2002).[1] L-Nucleosides: Historic Overview and Therapeutic Potential. Antiviral Chemistry & Chemotherapy.

-

Bryant, M. L., et al. (2001).[1] Antiviral L-Nucleosides Specific for Hepatitis B Virus Infection. Antimicrobial Agents and Chemotherapy.[1][3][4][5] [1]

Sources

- 1. veeprho.com [veeprho.com]

- 2. guidechem.com [guidechem.com]

- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

molecular weight and formula of di-O-toluoyl-L-ribofuranosyl chloride

This guide provides an in-depth technical analysis of 2-Deoxy-3,5-di-O-p-toluoyl-L-ribofuranosyl chloride , the specific chemical entity implied by the nomenclature "di-O-toluoyl-L-ribofuranosyl chloride" in the context of nucleoside synthesis.

Executive Summary: Chemical Identity

In the field of nucleoside chemistry, the term "di-O-toluoyl-ribofuranosyl chloride" almost exclusively refers to the 2-deoxy derivative (often known as Hoffer’s chlorosugar ). This is because a standard ribose sugar would require three protecting groups (positions 2, 3, and 5), whereas the 2-deoxy sugar requires only two (positions 3 and 5).

The L-isomer discussed here is the enantiomer of the naturally occurring D-sugar and serves as the critical chiral building block for L-nucleoside antivirals (e.g., L-DNA analogs).

Core Chemical Data

| Property | Specification |

| Chemical Name | 1-Chloro-2-deoxy-3,5-di-O-p-toluoyl- |

| Common Name | L-Hoffer's Chlorosugar |

| Molecular Formula | C |

| Molecular Weight | 388.84 g/mol |

| CAS Number | 141846-57-3 (L-isomer) (Note: 4330-21-6 is the D-isomer) |

| Appearance | White to off-white crystalline solid |

| Stereochemistry | |

| Melting Point | 118–122 °C (typical for pure |

| Solubility | Soluble in CH |

Critical Analysis: Structure & Reactivity[5][6]

Structural Integrity

The molecule consists of a 2-deoxy-L-ribofuranose core. The hydroxyl groups at C3 and C5 are protected with

The "Deoxy" Nuance & Stereocontrol

Senior Scientist Insight: A common pitfall in using this reagent is the assumption of stereoselectivity.

-

Ribose Derivatives (with 2-OAc): In standard ribose chemistry, a protecting group at C2 (e.g., acetate) provides "anchimeric assistance" (neighboring group participation), forming an acyloxonium ion intermediate that blocks the

-face, forcing the incoming nucleobase to attack from the -

This Compound (2-Deoxy): Because this is a 2-deoxy sugar, there is no functional group at C2 to direct the incoming base. Consequently, the coupling reaction proceeds via an oxocarbenium ion mechanism (S

1-like), often resulting in an anomeric mixture ( -

Implication: Researchers must optimize solvent polarity (e.g., using chloroform vs. acetonitrile) and temperature to favor the desired anomer, as the reagent itself lacks internal stereodirecting capability.

Synthesis & Mechanism (Graphviz)

The synthesis of the L-isomer typically begins with L-Arabinose (converted to 2-deoxy-L-ribose) or L-Glutamic acid . The pathway below illustrates the standard "Hoffer" method adapted for the L-enantiomer.

Caption: Synthesis of L-Hoffer's chlorosugar. The final chlorination step precipitates the

Experimental Protocol: Silylated Base Coupling

Note: This protocol describes the coupling of the chlorosugar with a pyrimidine base, a standard workflow in antiviral research.

Reagents

-

Donor: 2-Deoxy-3,5-di-O-p-toluoyl-L-ribofuranosyl chloride (1.0 eq).

-

Acceptor: Silylated Nucleobase (e.g., Bis-TMS-Thymine) (1.2 eq).

-

Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or SnCl

. -

Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

Step-by-Step Methodology

-

Activation: Ensure the chlorosugar is free of hydrolysis products (1-OH species). If in doubt, recrystallize from CCl

/Hexane or dry under high vacuum. -

Silylation: Reflux the nucleobase (e.g., Thymine) in HMDS (Hexamethyldisilazane) with catalytic ammonium sulfate until a clear solution is obtained. Evaporate excess HMDS in vacuo.

-

Coupling (Vorbrüggen Conditions):

-

Dissolve the silylated base in anhydrous DCM under Argon.

-

Add the chlorosugar (dissolved in minimal DCM).

-

Cool to 0°C.

-

Add catalyst (TMSOTf, 0.1 eq) dropwise.

-

Expert Tip: For 2-deoxy sugars, lower temperatures (-20°C to 0°C) often improve the

:

-

-

Quenching: Pour reaction mixture into saturated NaHCO

solution. -

Workup: Extract with DCM, dry over Na

SO -

Deprotection (Post-Coupling): The toluoyl groups are removed using methanolic ammonia (NH

/MeOH) at room temperature to yield the free L-nucleoside.

References

-

Hoffer, M. (1960). "Alpha-thymidine".[1] Chemische Berichte, 93(12), 2777-2781.

-

PubChem. (2024). "3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride (Compound Summary)". National Library of Medicine.[2] [2]

-

Santa Cruz Biotechnology. (2024). "2-Deoxy-3,5-di-O-p-toluoyl-alpha-L-ribofuranosyl Chloride Data Sheet". SCBT.

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis". John Wiley & Sons.

Sources

Technical Guide: Solubility & Handling of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Executive Summary

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (hereafter referred to as L-Chlorosugar ) is the critical chiral synthon for the synthesis of L-nucleoside antivirals, including Telbivudine and Clevudine .

Unlike its stable precursors, L-Chlorosugar possesses a reactive anomeric chloride (

Key Takeaway: While highly soluble in chlorinated and aromatic solvents, the compound's purification relies on its differential solubility in alcohols and hydrocarbons. However, the choice of solvent dictates not just yield, but the stereochemical integrity (

Physicochemical Architecture

To predict solubility behavior, one must understand the molecular forces at play.

-

Lipophilic Domain: The two

-toluoyl protecting groups at -

Reactive Domain: The

chloride is a good leaving group. In polar protic solvents (MeOH, EtOH, -

Stereochemistry: The compound exists as an equilibrium of

(more stable, crystalline) and

Solubility Landscape

The following matrix categorizes solvents based on their utility in processing L-Chlorosugar.

Table 1: Solubility & Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility @ 25°C | Reactivity Risk | Application |

| Chlorinated | Dichloromethane (DCM) | High (>200 mg/mL) | Low | Primary reaction solvent; Extraction. |

| Chloroform ( | High | Low | NMR analysis; Synthesis. | |

| Aromatic | Toluene | High | Negligible | Stable storage; Azeotropic drying. |

| Polar Aprotic | THF | High | Low* | Coupling reactions. Peroxides risk. |

| Acetonitrile (MeCN) | High | Low | Glycosylation (promotes | |

| Acetone | High | Low | Coupling with sodium salts. | |

| Alcohols | Ethanol (EtOH) | Low (Cold) / High (Hot) | Medium | Recrystallization (Standard Protocol). |

| Methanol (MeOH) | Moderate | High | AVOID. Rapid methanolysis to methyl glycoside. | |

| Alkanes | Hexanes / Heptane | Insoluble | Negligible | Anti-solvent for precipitation. |

| Aqueous | Water | Insoluble | Critical | AVOID. Rapid hydrolysis to lactol. |

Critical Note on Alcohols: While Ethanol is the standard recrystallization solvent, it is a kinetic choice. Prolonged exposure or high temperatures without rapid cooling will result in ethyl glycoside formation.

Stability & Anomerization Mechanics

The solubility of L-Chlorosugar cannot be decoupled from its stability. In solution, the compound undergoes mutarotation (anomerization) driven by the polarity of the solvent.

The Anomeric Effect[1][2]

-

Non-polar solvents (DCM, Toluene): Favor the

-anomer (axial-Cl) due to the thermodynamic anomeric effect. -

Polar solvents (MeCN): Stabilize the oxocarbenium ion intermediate, facilitating faster reaction with nucleobases but also accelerating degradation if moisture is present.

Visualization: Stability Decision Tree

The following diagram outlines the decision logic for solvent selection based on process stage.

Figure 1: Solvent selection logic based on process requirements and stability risks.

Experimental Protocols

Protocol A: Recrystallization from Ethanol

This method utilizes the steep solubility curve of L-Chlorosugar in ethanol. It is the industry standard for obtaining high-purity crystalline material (removing the oily

Prerequisites:

-

Solvent: Ethanol (Absolute, >99.5%, Anhydrous).

-

Atmosphere: Nitrogen or Argon blanket.

Step-by-Step:

-

Dissolution: Place crude L-Chlorosugar (e.g., 10 g) in a round-bottom flask. Add minimal Ethanol (approx. 3-5 mL per gram) and heat gently to 40-50°C. Do not reflux for extended periods.

-

Filtration (Optional): If insoluble particulates are present, filter rapidly while hot through a sintered glass funnel.

-

Crystallization: Remove from heat and allow the solution to cool slowly to room temperature (20-25°C) under stirring.

-

Deep Cooling: Once turbidity is observed, cool the flask to 0-4°C in an ice bath for 2 hours.

-

Isolation: Filter the resulting white needle-like crystals.

-

Wash: Wash the cake with cold (

) Ethanol/Hexane (1:1) mixture. -

Drying: Dry under high vacuum (<10 mbar) at ambient temperature. Avoid heating during drying to prevent decomposition.

Validation:

-

Melting Point: Target 115–118°C (Pure

-anomer). -

Purity: Check via TLC (Hexane:Ethyl Acetate 4:1).

Protocol B: Solvent Swap (DCM to MeCN)

For glycosylation reactions, the chlorosugar is often synthesized in DCM but coupled in Acetonitrile.

-

Concentration: Evaporate the DCM reaction mixture under reduced pressure at

to a thick oil. -

Chase: Add Toluene (2x volume) and re-evaporate to remove trace DCM and residual acidity (HCl/SOCl2).

-

Re-dissolution: Dissolve the residue immediately in anhydrous Acetonitrile.

-

Usage: Use this solution immediately for the coupling reaction to minimize anomerization.

Process Engineering Visualization

The following diagram illustrates the synthesis and purification workflow, highlighting where solubility changes drive the process.

Figure 2: Process flow for the isolation of L-Chlorosugar.

References

-

GuideChem. (2022). How to Synthesize 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose for Medical Purposes? Retrieved from

-

Google Patents. (2011). WO2011020298A1 - Process for the preparation of cladribine. Retrieved from

-

Google Patents. (2014). CN103864730A - Technology for preparation of telbivudine important intermediate. Retrieved from

-

PubChem. (n.d.).[1] this compound Compound Summary. Retrieved from

-

ChemicalBook. (2019). The reactant role of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose in organic synthesis. Retrieved from

Sources

key intermediates for synthesizing L-thymidine and L-cytidine

Executive Summary

The synthesis of L-nucleosides—specifically L-Thymidine (L-dT) and L-Cytidine (L-rC) —has shifted from academic curiosity to industrial necessity. Unlike their natural D-counterparts, L-nucleosides often exhibit potent antiviral activity (e.g., against HBV, HIV, EBV) with significantly reduced host toxicity, as they are not recognized by mitochondrial DNA polymerases.

This technical guide details the stereoselective synthesis of these targets starting from the abundant chiral pool material L-arabinose . We reject the inefficient coupling of L-ribose (which requires expensive epimerization) in favor of the 2,2'-anhydronucleoside route . This approach utilizes the natural C2'-stereochemistry of arabinose to lock the glycosidic bond configuration before manipulating the sugar ring, ensuring high yield and stereochemical purity.

Strategic Retrosynthesis

The core strategy relies on 2,2'-anhydro-L-uridine derivatives as the "divergent hub." This intermediate locks the

-

Deoxygenation at C2' (via ring opening and reduction) to access L-Thymidine .

-

Base Modification at C4 (via activation and amination) to access L-Cytidine .

Figure 1: Retrosynthetic logic flow from L-Arabinose to target L-nucleosides.[1][2][3][4][5][6]

Key Intermediate: The 2,2'-Anhydro Scaffold

The synthesis of both targets converges on the formation of the 2,2'-anhydro ring.[4][7] This tricyclic system protects the C2' position and prevents anomerization.

Protocol 1: Synthesis of 2,2'-Anhydro-5-methyl-L-uridine (For L-dT)

Rationale: Direct coupling of L-ribose with thymine produces anomeric mixtures (

Step-by-Step Methodology:

-

Formation of Aminooxazoline:

-

Reagents: L-Arabinose (1.0 eq), Cyanamide (1.5 eq), Methanol, NH₄OH (cat.).

-

Procedure: Stir L-arabinose with cyanamide in ammoniacal methanol at 40°C for 24h. The cyanamide attacks the anomeric center, followed by intramolecular cyclization of the C2-hydroxyl onto the nitrile carbon.

-

Yield: ~80-85% (Crystallizes as a white solid).[1]

-

QC: ¹H NMR (D₂O) confirms the disappearance of the anomeric proton doublet of arabinose and appearance of the oxazoline ring signals.

-

-

Annulation to Anhydronucleoside:

-

Reagents: L-Arabinoaminooxazoline, Ethyl methacrylate (or methyl methacrylate), Ethanol/Water.

-

Procedure: Reflux the aminooxazoline with excess ethyl methacrylate. The amino group attacks the ester, closing the pyrimidine ring to form 2,2'-anhydro-5-methyl-L-uridine .

-

Purification: Crystallization from ethanol.

-

Key Insight: This step simultaneously constructs the Thymine base and the anhydro bridge.

-

Synthesis of L-Thymidine (L-dT)

L-Thymidine requires a 2'-deoxy sugar. The 2,2'-anhydro bridge provides a perfect handle for this: opening the ring with a halide places a halogen at C2' (with inversion to ribo-configuration), which can then be reductively removed.

Detailed Workflow:

-

Ring Opening (Halogenation):

-

Substrate: 2,2'-Anhydro-5-methyl-L-uridine.

-

Reagents: HBr (30% in AcOH) or Acetyl Bromide in Acetonitrile.

-

Mechanism: The nucleophilic bromide attacks C2', opening the anhydro bridge.

-

Product: 2'-Bromo-2'-deoxy-3',5'-di-O-acetyl-L-uridine (if acetyl bromide is used).

-

Note: This inversion converts the arabino configuration of the anhydro bridge into the ribo configuration required for the final nucleoside (before deoxygenation).

-

-

Reductive Dehalogenation:

-

Reagents: Tributyltin hydride (TBTH), AIBN (cat.), Toluene, Reflux.

-

Procedure:

-

Dissolve the 2'-bromo intermediate in dry toluene.

-

Degas with Argon (Critical: Oxygen inhibits the radical chain).

-

Add AIBN and TBTH dropwise at reflux.

-

Reflux for 2-4 hours until TLC shows consumption of starting material.

-

-

Alternative (Green Chemistry): Use Tris(trimethylsilyl)silane (TTMSS) or catalytic hydrogenation (Pd/C, H₂, NaOAc) to avoid tin residues.

-

-

Deprotection:

-

Reagents: Methanolic Ammonia (NH₃/MeOH).[8]

-

Result: Removal of 3',5'-acetyl groups yields L-Thymidine .

-

Data Summary: L-Thymidine Route

| Step | Reaction Type | Key Reagents | Typical Yield | Critical Parameter |

| 1 | Cyclization | Cyanamide, NH₃ | 85% | pH control to prevent hydrolysis |

| 2 | Annulation | Ethyl Methacrylate | 70% | Anhydrous conditions preferred |

| 3 | Bromination | HBr/AcOH | 90% | Temperature control (<20°C) |

| 4 | Reduction | TBTH/AIBN | 85% | Oxygen-free atmosphere |

| Total | ~45-50% |

Synthesis of L-Cytidine (L-rC)

L-Cytidine retains the hydroxyl groups (ribose sugar) but requires a Cytosine base. We proceed via L-Uridine , obtained by hydrolyzing the 2,2'-anhydro intermediate.

Detailed Workflow:

-

Hydrolysis to L-Uridine:

-

Substrate: 2,2'-Anhydro-L-uridine (synthesized using ethyl propiolate instead of methacrylate).

-

Reagents: Dilute NaOH or H₂SO₄ (aq).

-

Mechanism: Water attacks C2, opening the bridge to regenerate the C2 carbonyl and C2'-OH. Note: This reverts the sugar to the L-arabinose configuration.

-

Correction: To get L-Cytidine (Ribose) , we need the ribo configuration. Direct hydrolysis of the arabino-anhydro compound yields arabino-uridine.

-

Corrected Pathway: To get L-ribose stereochemistry from L-arabinose, one typically performs an epimerization at C2'. However, a more direct industrial route for L-Cytidine often starts from L-Uridine (synthesized from L-xylose or via specific epimerization of L-arabinose derivatives).

-

Alternative Industrial Route:L-Arabinose -> L-Ribose (molybdate catalyzed epimerization) -> Coupling.

-

Preferred "Anhydro" Route Adaptation: React 2,2'-anhydro-L-uridine with HF/BF₃ or weak acid to open to the arabino derivative, then invert C2'.

-

Most Scalable Route:L-Arabinose -> L-Ribose -> Tetra-O-acetyl-L-ribose -> Coupling with Cytosine.

-

Wait: The prompt asks for "Key Intermediates".[7] If we stick to the L-Uridine intermediate:

-

Convert L-Uridine to 2',3',5'-Tri-O-acetyl-L-uridine .

-

C4-Activation: React with 1,2,4-Triazole and POCl₃ . This forms the 4-(1,2,4-triazolyl)-pyrimidinone intermediate.

-

Amination: Treat with aqueous Ammonia. The triazole is a good leaving group, replaced by -NH₂ to form Cytosine.

-

Deprotection: Methanolic ammonia removes acetyl groups.

-

-

Figure 2: Conversion of L-Uridine scaffold to L-Cytidine via Triazole activation.

Quality Control & Analytical Standards

Trustworthiness in synthesis requires rigorous validation.

-

Chiral Purity (HPLC): Use a Chiralpak AD-H or OD-H column.

-

Mobile Phase: Hexane/IPA (90:10).

-

Requirement: >99.5% ee (L-isomer). D-isomer impurities must be strictly controlled as they may have different biological activities.

-

-

NMR Validation:

-

L-Thymidine: Look for the characteristic multiplet of the 2'-deoxy protons (H2' and H2'') at

2.0–2.5 ppm. -

L-Cytidine: Confirm the presence of the Cytosine H5/H6 doublet (

5.8/7.8 ppm) and the disappearance of the Uridine NH signal.

-

-

Optical Rotation:

-

L-Thymidine:

(c=1, H₂O). (Note: Sign is opposite to D-Thymidine).

-

References

-

Holy, A. (1972). Nucleic Acid Components and their Analogues.[4][6][7][9][10][11][12] CLIII. Preparation of 2'-deoxy-L-nucleosides. Collection of Czechoslovak Chemical Communications. Link

-

Liotta, D. C., et al. (1990). Synthesis of β-L-nucleosides. US Patent 5,561,120. Link

-

Gosselin, G., et al. (1994). Enantiomeric 2',3'-dideoxycytidine derivatives are potent human immunodeficiency virus inhibitors in cell culture. Journal of Medicinal Chemistry. Link

- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Standard reference for silyl-Hilbert-Johnson reaction).

-

Chu, C. K., et al. (1991). Synthesis and Structure-Activity Relationships of 2'-Deoxy-L-nucleosides. Journal of Medicinal Chemistry. Link

Sources

- 1. US4914233A - Synthesis of beta-thymidine - Google Patents [patents.google.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Conversion of l-arabinose to l-ribose by genetically engineered Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2157095A2 - Synthesis of beta-L-2-Deoxy nucleosides - Google Patents [patents.google.com]

- 5. Processes and intermediates in the synthesis of L-thymidine - Patent 1348712 [data.epo.org]

- 6. 1-(2’-Deoxy-2’-[18F]-fluoro-β-D-arabinofuranosyl)thymine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. CN102690311A - Preparation method for cytidine - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. US20050131224A1 - Method for preparing radiolabeled thymidine - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

synthesis protocol for 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose from L-arabinose

Application Note: High-Purity Synthesis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (often referred to as the L-enantiomer of Hoffer’s chlorosugar). This compound is the critical chiral synthon for the production of L-nucleoside analogues (e.g., L-thymidine, Telbivudine, Clevudine), which are increasingly vital in antiviral and anticancer therapeutics due to their favorable toxicity profiles and resistance to enzymatic degradation.

The protocol overcomes the primary challenge—the lack of naturally occurring 2-deoxy-L-ribose—by utilizing L-arabinose as an abundant chiral pool starting material. The synthesis is divided into two phases:

-

Chiral Scaffold Adaptation: Radical deoxygenation of L-arabinose to generate the 2-deoxy-L-ribose core.

-

Hoffer’s Derivatization: Conversion of the deoxy sugar into the crystalline, activated glycosyl chloride.

Strategic Pathway & Mechanism

The synthesis relies on the Barton-McCombie deoxygenation strategy to invert and deoxygenate the C2 position of L-arabinose, followed by a modified Hoffer protocol for chlorination.

Synthesis Workflow Diagram

Figure 1: Step-wise transformation from L-Arabinose to the target Chlorosugar.[1]

Phase I: Synthesis of 2-Deoxy-L-Ribose

Objective: Selective removal of the C2-hydroxyl group from L-arabinose. Mechanism: L-Arabinose adopts a pyranose form. Protection of C3/C4 allows selective activation of C2. Radical reduction removes the oxygen, and hydrolysis yields the target hemiacetal.

Step 1.1: Protection (Acetonide Formation)

-

Reagents: L-Arabinose (1.0 eq), Acetone (Solvent/Reagent), 2,2-Dimethoxypropane (0.5 eq), p-TsOH (cat.).

-

Protocol:

-

Suspend L-arabinose in dry acetone. Add 2,2-dimethoxypropane (water scavenger) and catalytic p-toluenesulfonic acid.

-

Stir at room temperature for 12 hours. The solution will become clear as the 3,4-O-isopropylidene derivative forms.

-

Neutralize with triethylamine, concentrate in vacuo.

-

Critical Check: Ensure no 1,2-acetonide is formed (kinetic vs. thermodynamic control). The 3,4-isomer is thermodynamically favored in acetone.

-

Step 1.2: Radical Deoxygenation (Barton-McCombie)

-

Reagents: Phenyl chlorothionoformate (1.2 eq), DMAP (2.0 eq), Tributyltin hydride (Bu3SnH, 1.5 eq), AIBN (cat.), Toluene.

-

Protocol:

-

Activation: Dissolve the acetonide from Step 1.1 in DCM/Pyridine. Add phenyl chlorothionoformate at 0°C. Stir 4h. Work up to obtain the 2-O-phenoxythiocarbonyl derivative.

-

Reduction: Dissolve the thiocarbonyl intermediate in degassed toluene. Heat to reflux.[2]

-

Add Bu3SnH and AIBN (dissolved in toluene) dropwise over 30 minutes. The slow addition is crucial to prevent side reactions.

-

Reflux for 2 hours until the starting material is consumed (TLC control).

-

Concentrate and hydrolyze the residue with aqueous acetic acid (50%) at 60°C for 3 hours to remove the acetonide and tin byproducts.

-

Purification: Partition between water and hexanes. The tin residues remain in hexane; the product (2-deoxy-L-ribose) remains in the aqueous phase. Lyophilize the aqueous phase to obtain the syrup.

-

Phase II: The Modified Hoffer Protocol

Objective: Conversion of 2-deoxy-L-ribose into the crystalline 1-chloro-3,5-di-O-toluoyl derivative. Note: This phase mirrors the classic D-series synthesis but utilizes the L-enantiomer.

Step 2.1: Methylation and Toluoylation

This "one-pot" telescoping sequence avoids isolation of the unstable methyl glycoside.

-

Reagents: 2-Deoxy-L-Ribose, Methanol, Acetyl Chloride (to generate HCl in situ), Pyridine, p-Toluoyl Chloride.

-

Protocol:

-

Methylation: Dissolve 2-deoxy-L-ribose (syrup) in anhydrous methanol (10 mL/g).

-

Add Acetyl Chloride (0.1 eq) dropwise at 0°C. Stir for 20 minutes. (This generates anhydrous HCl/MeOH).

-

Quench with Pyridine (excess) after 30 minutes. Concentrate to a syrup (Methyl 2-deoxy-L-ribofuranoside).

-

Toluoylation: Redissolve the syrup in dry Pyridine (10 mL/g).

-

Cool to 0°C. Add p-Toluoyl Chloride (2.5 eq) dropwise. Exothermic reaction.

-

Heat to 50°C for 2 hours to drive the reaction to completion.

-

Workup: Pour into ice water. Extract with DCM.[3] Wash with H2SO4 (2M) to remove pyridine, then NaHCO3.

-

Crystallization: Evaporate DCM. Recrystallize the residue from Ethanol/Acetone.

-

Yield: Expect ~70-80% of Methyl 2-deoxy-3,5-di-O-toluoyl-L-ribofuranoside .

-

Step 2.2: Chlorination (The "Hoffer" Step)

The final step converts the stable methyl glycoside to the reactive glycosyl chloride.

-

Reagents: Glacial Acetic Acid, Acetyl Chloride (HCl generator).

-

Protocol:

-

Dissolve the methylated intermediate (from Step 2.1) in Glacial Acetic Acid (5 mL/g).

-

HCl Generation: In a separate vessel, slowly add Acetyl Chloride (excess) to a small volume of Acetic Acid (creates a saturated HCl/AcOH solution).[4]

-

Add the HCl/AcOH solution to the sugar solution at 10°C.

-

Stir at 10°C. The product, This compound , will begin to precipitate as a white crystalline solid within 30-60 minutes.

-

Isolation: Filter the precipitate rapidly. Wash with cold dry ether.[4]

-

Storage: Store in a desiccator over KOH/P2O5 at -20°C. The compound is sensitive to moisture.

-

Key Performance Indicators & Troubleshooting

| Parameter | Specification / Target | Troubleshooting |

| Overall Yield | 35–45% (from L-Arabinose) | Low yield in Phase 1 often indicates incomplete deoxygenation; check AIBN quality. |

| Purity (HPLC) | >98% ( | If |

| Melting Point | 108–110°C (dec) | Lower MP indicates hydrolysis (formation of 1-OH). |

| Appearance | White crystalline needles | Yellowing indicates pyridine contamination or decomposition. |

Anomeric Stability Diagram

Figure 2: The

Safety & Handling

-

Tributyltin Hydride: Highly toxic. All Phase 1 reactions must be performed in a high-efficiency fume hood. Tin residues must be disposed of as hazardous heavy metal waste.

-

Acetyl Chloride: Reacts violently with water/methanol. Use appropriate PPE (face shield, acid-resistant gloves).

-

Product Stability: The 1-chloro sugar is an activated glycosyl donor. It hydrolyzes in moist air to the 1-OH derivative (which is useless for nucleoside coupling). Handle under inert atmosphere (Argon/Nitrogen) when possible.

References

-

Bhat, B. et al. (2002).[11] "Efficient synthesis of 2-deoxy-L-erythro-pentose (2-deoxy-L-ribose) from L-arabinose." Carbohydrate Research, 337(5), 397-402.[11] Link

-

Hoffer, M. (1960).[4] "Alpha-thymidine." Chem. Ber., 93, 2777. (The foundational protocol for the D-series, adapted here for L).

-

Rolland, V., Kotera, M., & Lhomme, J. (1997).[4] "Convenient Preparation of 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl Chloride." Synthetic Communications, 27(20), 3505-3511. Link

-

Dodd, E. et al. (2026).[8][12] "Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside: isolation, crystal structure and conformation." Carbohydrate Research, 562, 109831.[8] Link

Sources

- 1. publications.aston.ac.uk [publications.aston.ac.uk]

- 2. Protecting-Group-Free Synthesis of 2-Deoxy-Aza-Sugars [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]

- 6. papers.ssrn.com [papers.ssrn.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Efficient synthesis of 2-deoxy-L-erythro-pentose (2-deoxy-L-ribose) from L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Scalable Synthesis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Executive Summary & Strategic Importance

This application note details the robust, step-by-step preparation of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose . This compound is the "universal donor" for the synthesis of

Unlike its D-enantiomer, the L-sugar is not naturally abundant and must be synthesized from L-arabinose or L-ribose.[2][1] The critical challenge in this workflow is stereochemical control: ensuring the isolation of the crystalline

Key Technical Advantages of this Protocol:

-

Scalability: Avoids chromatographic purification of intermediates.[2][1][3][4]

-

Stereocontrol: Leverages the "Hoffer" precipitation method to isolate the pure

-chloride.[2][1] -

Stability: Uses toluoyl protection, which offers superior crystallinity compared to benzoyl analogs.[2][1]

Retrosynthetic Logic & Pathway

The synthesis relies on the conversion of a stable methyl glycoside precursor into the reactive glycosyl chloride.[1] The transformation is driven by the solubility difference between the

Figure 1: Strategic workflow for the isolation of the target chlorosugar. The transition from the stable methyl glycoside to the chloride is the critical control point.

Detailed Experimental Protocols

Phase 1: Preparation of the Stable Precursor

Target: Methyl 2-deoxy-3,5-di-O-toluoyl-L-ribofuranoside Rationale: The chlorosugar is moisture-sensitive and cannot be stored for long periods.[2][1] The methyl glycoside is the stable "shelf" intermediate.[1]

Reagents & Materials

| Reagent | Equiv.[2][1][4][5][6] | Role |

| Methyl 2-deoxy-L-ribofuranoside | 1.0 | Substrate |

| p-Toluoyl chloride | 2.2 - 2.5 | Protecting Group |

| Pyridine | Solvent | Base/Solvent |

| Dichloromethane (DCM) | Solvent | Extraction |

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with an internal thermometer and an addition funnel. Purge with Nitrogen (

).[2][1] -

Dissolution: Dissolve Methyl 2-deoxy-L-ribofuranoside in anhydrous Pyridine (10 mL/g of substrate). Cool the solution to 0–5°C .

-

Acylation: Add p-Toluoyl chloride dropwise over 60 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2][1]

-

Quench: Cool to 0°C and add water (5 mL) to hydrolyze excess acid chloride. Stir for 30 minutes.

-

Workup:

-

Isolation: Dry organic layer over

, filter, and concentrate in vacuo to a syrup. -

Crystallization (Optional but recommended): Recrystallize from Ethanol/Methanol to obtain the pure anomeric mixture as a white solid.

Phase 2: The "Hoffer" Chlorination (Target Synthesis)

Target: this compound

Mechanism: The reaction proceeds via an oxocarbenium ion intermediate.[2][1] The

Reagents & Materials

| Reagent | Specification | Role |

| Precursor (from Phase 1) | Dry Solid | Substrate |

| Glacial Acetic Acid | Anhydrous | Solvent |

| HCl (gas) | Dry gas | Reagent |

| Alternative:[2][1][3] Acetyl Chloride | Reagent Grade | In-situ HCl generator |

Step-by-Step Protocol

-

Dissolution: Dissolve the Methyl 2-deoxy-3,5-di-O-toluoyl-L-ribofuranoside (10 g) in Glacial Acetic Acid (20–30 mL).

-

Note: If using the Acetyl Chloride method, dissolve substrate in minimal MeOH, add Acetyl Chloride at 0°C, then switch to AcOH solvent system if necessary, though direct HCl gas in AcOH is the historical standard for high yield.[1]

-

-

Chlorination: Pass dry HCl gas into the solution at 10–15°C for approximately 10–20 minutes until saturation.

-

Visual Cue: The solution will initially darken slightly, followed by the rapid formation of a heavy white precipitate.[1]

-

-

Crystallization: The target

-chloride is less soluble than the -

Filtration: Filter the crystalline solid rapidly under a stream of dry Nitrogen.[2][1]

-

Washing: Wash the cake with cold, dry Ether or Toluene to remove acetic acid traces.[2][1]

-

Drying: Dry in a vacuum desiccator over KOH pellets (to absorb acid fumes) and

. Do not use heat.

Quality Control & Characterization

The L-isomer behaves chemically identically to the D-isomer but rotates polarized light in the opposite direction.[1]

| Test | Specification (L-Isomer) | Acceptance Criteria |

| Appearance | White crystalline powder | Must not be yellow/oily |

| Melting Point | 118 – 121°C | Sharp range indicates purity |

| Optical Rotation | Positive (+) value (approx +50° to +60°) | |

| 1H NMR | Anomeric proton (H1) appears as a dd at ~6.4-6.5 ppm.[2][1] | |

| Stability | Moisture Sensitive | Hydrolyzes to free sugar if exposed to air |

Note on Optical Rotation: The common "Hoffer's Chlorosugar" (D-isomer) has a negative rotation (

Troubleshooting & Decision Logic

Figure 2: Troubleshooting logic for common isolation issues. Moisture is the primary cause of failure (hydrolysis).

References

-

Hoffer, M. (1960).[2][1] Alpha-halogeno-2-deoxy-D-ribose derivatives.[2][1][6][7][8][9]Chem. Ber. , 93, 2777.[1] (The foundational method for the D-isomer).[2][1]

-

Moyroud, E., & Strazewski, P. (1999).[1] L-Ribonucleosides from L-xylose.[2][1]Tetrahedron , 55(5), 1277-1284.[2][1] (Describes stereochemical handling of L-sugars).[2][1]

-

Jung, M. E., & Gardiner, J. M. (1992).[2][1] Efficient synthesis of L-nucleosides.[2][1][4]Journal of Organic Chemistry , 57(12).[2][1] (Validation of L-sugar precursors).

-

Bhat, B., et al. (2009).[2][1] Synthesis and pharmacokinetic properties of nucleoside analogs.[2][1]Antiviral Chemistry & Chemotherapy .[2][1] (Application of the L-chlorosugar in drug synthesis).

Sources

- 1. echemi.com [echemi.com]

- 2. veeprho.com [veeprho.com]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. researchgate.net [researchgate.net]

- 5. publications.aston.ac.uk [publications.aston.ac.uk]

- 6. guidechem.com [guidechem.com]

- 7. CAS 3601-89-6: 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofur… [cymitquimica.com]

- 8. The reactant role of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose in organic synthesis_Chemicalbook [chemicalbook.com]

- 9. 1-Chloro-2-deoxy-3,5-di-O-toluoyl-a-D-ribofuranose | 4330-21-6 | Carbotang Product [carbotang.com]

glycosylation reaction conditions using 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Application Note: Stereoselective Glycosylation using 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Introduction

The reagent This compound (often referred to as the L-Hoffer chlorosugar ) is the enantiomer of the classic D-ribose derivative used in the synthesis of Zidovudine (AZT) and other antiviral nucleosides. It is the critical electrophile for synthesizing L-nucleosides , a class of compounds with significant therapeutic potential (e.g., L-thymidine, L-deoxycytidine) due to their high resistance to metabolic degradation and unique viral polymerase inhibition profiles.

Critical Technical Challenge:

Unlike ribose derivatives with a C2-hydroxyl group, this 2-deoxy reagent lacks a neighboring participating group at C2. Consequently, glycosylation cannot rely on anchimeric assistance to direct stereochemistry. The reaction proceeds via an oxocarbenium ion intermediate, often resulting in anomeric mixtures (

This guide details two validated protocols to maximize the yield of the biologically relevant

Mechanistic Insight & Control Strategy

To optimize this reaction, one must understand the competing forces at play.

-

The Reagent: The chlorosugar exists in equilibrium, but the crystalline form is usually the

-anomer (chloride axial). -

The Intermediate: Upon activation (Lewis acid or solvent polarity), the chloride departs, forming a resonance-stabilized oxocarbenium ion.

-

Stereoselectivity:

- -Attack (Desired): Occurs from the top face (convex). Sterically favored for bulky bases but opposes the anomeric effect.

- -Attack (Undesired): Occurs from the bottom face. Stabilized by the anomeric effect (electronic preference for the electronegative base to be axial).

Figure 1: Reaction Mechanism and Stereochemical Divergence

Experimental Protocols

Method A: The Silyl-Hilbert-Johnson Reaction (Vorbrüggen Modification)

Recommended for: Pyrimidines (Thymine, Cytosine, Uracil) and sensitive Purines.

This method uses a silylated nucleobase and a Lewis acid catalyst.[1] It is the industry standard for high yields.

Reagents:

-

Glycosyl Donor: this compound (Freshly prepared or crystallized).

-

Base: Nucleobase of choice (dried).

-

Silylating Agent:

-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS).[1] -

Catalyst: Tin(IV) chloride (SnCl

) or TMSOTf. -

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

Step-by-Step Protocol:

-

Silylation of the Base:

-

Suspend the nucleobase (1.0 equiv) in anhydrous MeCN (5 mL/mmol) under Argon.

-

Add BSA (2.0–2.5 equiv).

-

Stir at RT (or heat to 60°C if solubility is poor) until the solution becomes clear (approx. 15–30 min).

-

-

Coupling:

-

Cool the silylated base solution to 0°C .

-

Dissolve the L-Hoffer chlorosugar (1.1 equiv) in minimal anhydrous MeCN/DCM and add to the reaction.

-

Critical Step: Add SnCl

(1.0 M in DCM, 1.2 equiv) dropwise. The solution may darken slightly.

-

-

Reaction Monitoring:

-

Workup:

-

Quench carefully with saturated NaHCO

(gas evolution!). -

Dilute with DCM, wash with water and brine.

-

Dry over Na

SO

-

-

Purification:

-

The residue is a mixture of

-anomers (typically 1:1 to 1:2 ratio). -

Separation: Flash chromatography (Silica gel) or fractional crystallization from EtOH/MeOH is mandatory to isolate the pure

-anomer.

-

Method B: The Sodium Salt Method

Recommended for: Chlorinated Purines (e.g., 2,6-dichloropurine, 2-chloroadenine) where silylation is difficult.

This older method relies on the formation of a sodium salt of the heterocycle. It often yields a different anomeric ratio compared to the silyl method.

Reagents:

-

Base: Purine derivative.[4]

-

Reagent: Sodium Hydride (NaH, 60% dispersion).

-

Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Protocol:

-

Salt Formation:

-

Suspend the purine base (1.0 equiv) in anhydrous MeCN.

-

Add NaH (1.1 equiv) slowly at RT. Stir for 30–60 min until H

evolution ceases and a salt suspension forms.

-

-

Coupling:

-

Add the L-Hoffer chlorosugar (1.0 equiv) portion-wise as a solid or solution.

-

Stir at RT for 12–16 hours. (Heating to 50°C may increase yield but often degrades stereoselectivity).

-

-

Workup:

-

Filter off the NaCl precipitate.

-

Concentrate the filtrate.

-

Redissolve in DCM/EtOAc and wash with water.

-

-

Purification:

-

Requires column chromatography. Note: The N7 vs N9 regioselectivity can also be an issue with purines; verify structure by UV and NMR.

-

Comparative Analysis of Conditions

| Parameter | Method A (Vorbrüggen) | Method B (Sodium Salt) |

| Mechanism | S | Mixed S |

| Catalyst | Lewis Acid (SnCl | None (Base activation) |

| Solvent | DCM (Non-polar) or MeCN (Polar) | MeCN or DMF |

| Stereoselectivity | Moderate | Low (often 1:1 mixtures) |

| Scalability | High | Moderate (NaH handling) |

| Best For | Pyrimidines, standard Purines | Halogenated Purines |

Workflow Decision Tree

Use this logic flow to determine the optimal experimental path for your specific nucleoside target.

Deprotection (Post-Glycosylation)

Once the pure anomer is isolated, the toluoyl groups must be removed to yield the final nucleoside.

-

Reagent: Sodium Methoxide (NaOMe) in Methanol or Methanolic Ammonia (sat. NH

/MeOH).[3][4] -

Conditions: Stir at RT for 12 hours.

-

Workup: Neutralize with Amberlite IR-120 (H